

Commercial availability and suppliers of ethyl propargyl sulfone

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Compound of Interest

Compound Name: Ethyl propargyl sulfone

Cat. No.: B15296830

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Ethyl Propargyl Sulfone: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl propargyl sulfone** (3-(ethanesulfonyl)prop-1-yne), a molecule of interest in phytochemical and potential biocatalytic applications. Due to its absence from major chemical supplier catalogs, this guide focuses on its synthesis, physicochemical properties, and potential biological relevance to aid researchers in its evaluation and use.

Commercial Availability and Procurement

Ethyl propargyl sulfone is not readily available as a stock chemical from major suppliers. Researchers seeking to acquire this compound will need to engage the services of a company specializing in custom chemical synthesis.

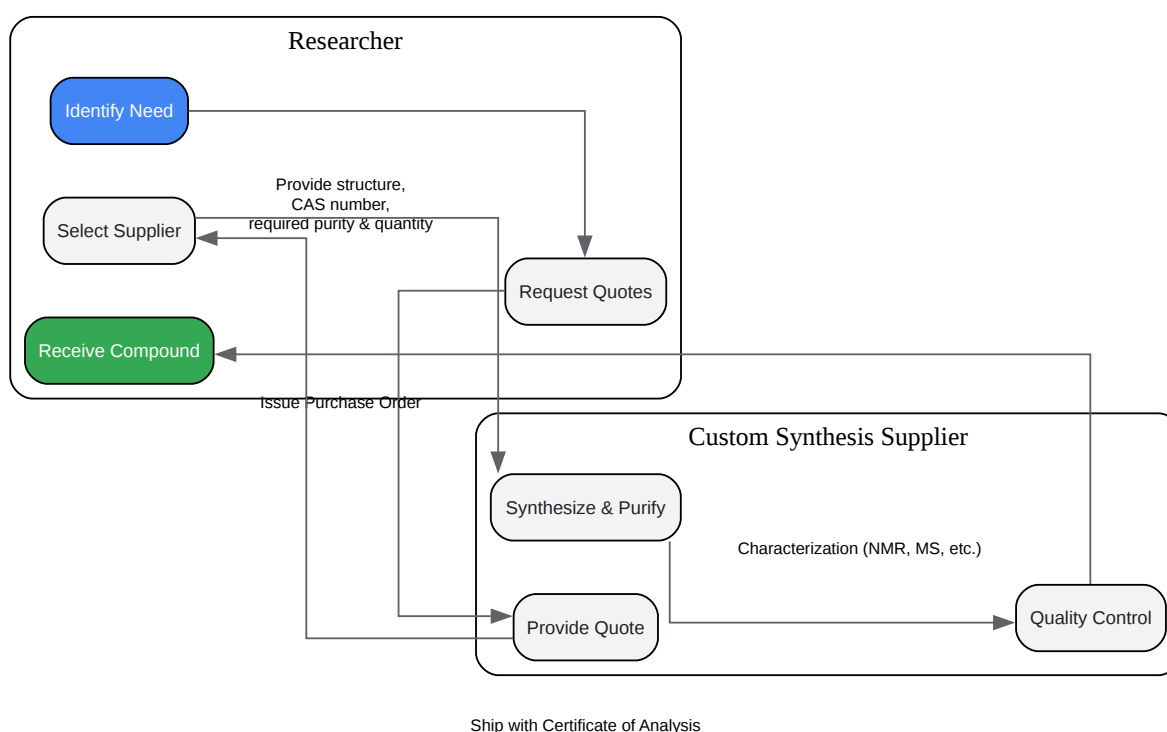
Potential Supplier Categories:

- **Contract Research Organizations (CROs):** Companies offering expertise in medicinal chemistry and custom synthesis of small molecules.
- **Specialty Chemical Manufacturers:** Businesses with a focus on sulfone chemistry or the synthesis of natural product analogues.

- Fine Chemical Suppliers with Custom Synthesis Arms: Larger suppliers that also provide bespoke synthesis services.

Workflow for Procurement via Custom Synthesis:

A typical workflow for obtaining **ethyl propargyl sulfone** through custom synthesis is outlined below.



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Figure 1: A generalized workflow for the custom synthesis and procurement of **ethyl propargyl sulfone**.

Physicochemical and Computed Properties

Quantitative data for **ethyl propargyl sulfone** is primarily derived from computational models available in public databases such as PubChem. These properties are summarized in the table below.

Property	Value	Source
IUPAC Name	3-ethylsulfonylprop-1-yne	PubChem
CAS Number	13603-87-7	PubChem
Molecular Formula	C ₅ H ₈ O ₂ S	PubChem
Molecular Weight	132.18 g/mol	PubChem
Monoisotopic Mass	132.02450067 Da	PubChem
Topological Polar Surface Area	42.5 Å ²	PubChem
Hydrogen Bond Donors	0	PubChem
Hydrogen Bond Acceptors	2	PubChem
Rotatable Bonds	2	PubChem
LogP (computed)	0.1	PubChem

Synthesis of Ethyl Propargyl Sulfone

While a specific, peer-reviewed synthesis protocol for **ethyl propargyl sulfone** is not readily available, a reliable method can be adapted from general procedures for the synthesis of propargylic sulfones. The following protocol describes a plausible route from propargyl alcohol and sodium ethanesulfinate.

Experimental Protocol: Synthesis via Sulfonylation of Propargyl Alcohol

This protocol is adapted from established methods for the synthesis of propargylic sulfones.

Reaction Scheme:

Materials and Reagents:

- Propargyl alcohol
- Sodium ethanesulfinate
- Acid catalyst (e.g., p-toluenesulfonic acid)
- Anhydrous solvent (e.g., toluene or dichloromethane)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add sodium ethanesulfinate (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
- **Addition of Solvent and Reactant:** Add anhydrous toluene via syringe. Begin stirring the suspension. Add propargyl alcohol (1.0 equivalent) dropwise to the mixture at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **ethyl propargyl sulfone**.

Characterization:

The structure and purity of the synthesized **ethyl propargyl sulfone** should be confirmed by:

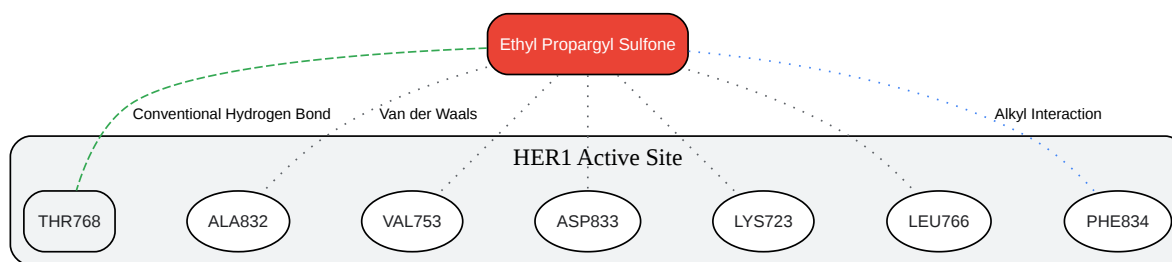
- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule.
- Mass Spectrometry (e.g., GC-MS or LC-MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups (alkyne $\text{C}\equiv\text{C-H}$, sulfone S=O).

Potential Biological Relevance and Applications

Recent phytochemical studies have identified **ethyl propargyl sulfone** in extracts of *Butea monosperma* and *Benincasa hispida*. One study has suggested its potential as a biocatalyst[1]. Furthermore, a molecular docking study has explored its interaction with the Human Epidermal Growth Factor Receptor 1 (HER1), a target in cancer therapy.

Molecular Interaction Diagram

The following diagram illustrates the computationally predicted binding mode of **ethyl propargyl sulfone** within the active site of HER1, as suggested by the molecular docking study.



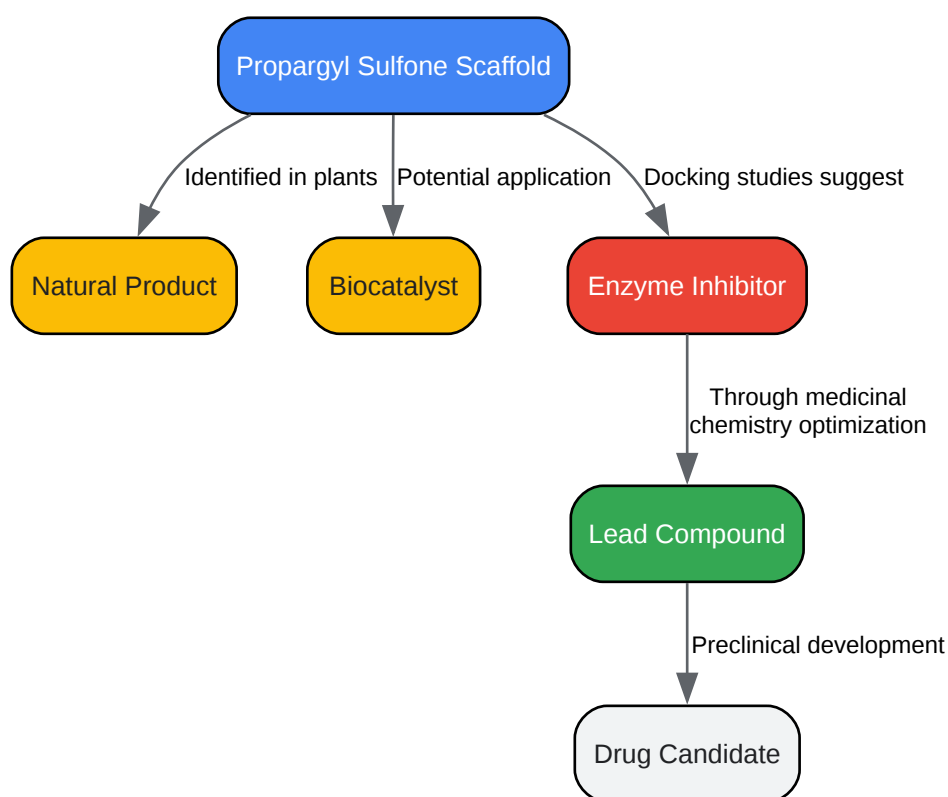
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*Figure 2: Predicted molecular interactions between **ethyl propargyl sulfone** and key residues in the HER1 active site.*

This predicted interaction suggests that **ethyl propargyl sulfone** may have potential as a starting point for the design of novel enzyme inhibitors. The propargyl group is a known reactive moiety that can participate in covalent interactions with active site residues, a strategy employed in the design of some targeted therapies.

Logical Relationship in Drug Discovery

The potential applications of **ethyl propargyl sulfone** and related propargyl sulfones in a drug discovery context can be conceptualized as follows.



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Figure 3: Logical relationships of **ethyl propargyl sulfone**'s potential roles in research and development.

Conclusion

Ethyl propargyl sulfone represents an intriguing, yet underexplored, chemical entity. Its identification in natural sources and preliminary in silico evaluations suggest potential for further investigation, particularly in the fields of biocatalysis and medicinal chemistry. While not

commercially available, this guide provides a foundational framework for its synthesis and characterization, enabling researchers to access and explore the potential of this and related propargyl sulfones in their discovery programs.

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References

- 1. ijrpp.com [ijrpp.com]
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